molecular formula C30H28O4 B1346620 Diisobutyl perylene-3,9-dicarboxylate CAS No. 2744-50-5

Diisobutyl perylene-3,9-dicarboxylate

Cat. No. B1346620
CAS RN: 2744-50-5
M. Wt: 452.5 g/mol
InChI Key: YLNJGHNUXCVDIX-UHFFFAOYSA-N
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Description

Diisobutyl perylene-3,9-dicarboxylate is an ester that belongs to the group of polymers . It is a colorless liquid with a boiling point of 246 °C and a density of 1.04g/mL . This polymer is soluble in organic solvents such as chloroform, acetone, or ethyl acetate .


Molecular Structure Analysis

The molecular formula of Diisobutyl perylene-3,9-dicarboxylate is C30H28O4 . The InChI code is 1S/C30H28O4/c1-17(2)15-33-29(31)25-13-11-23-20-8-6-10-22-26(30(32)34-16-18(3)4)14-12-24(28(20)22)19-7-5-9-21(25)27(19)23/h5-14,17-18H,15-16H2,1-4H3 .


Chemical Reactions Analysis

While specific chemical reactions involving Diisobutyl perylene-3,9-dicarboxylate are not available, it’s known that perylene derivatives exhibit interesting photochemical and photophysical properties . They can undergo various reactions such as oxidation, reduction, and substitution .


Physical And Chemical Properties Analysis

Diisobutyl perylene-3,9-dicarboxylate is a colorless liquid with a boiling point of 246 °C and a density of 1.04g/mL . This polymer is soluble in organic solvents such as chloroform, acetone, or ethyl acetate .

Scientific Research Applications

Organic Electronics

Diisobutyl perylene-3,9-dicarboxylate, a derivative of perylene diimides (PDIs), has been extensively studied for its applications in organic electronics. PDIs, including their derivatives, are known for their utility in organic photovoltaic devices and field-effect transistors due to their excellent physical properties. These compounds exhibit high electron mobility and high molar absorption coefficients, making them ideal for use in these applications (Huang, Barlow, & Marder, 2011).

Photovoltaic Solar Cells

Perylene diimides and their derivatives, such as diisobutyl perylene-3,9-dicarboxylate, are prominent in the field of organic photovoltaic solar cells. Their rigid, fused aromatic core allows for π–π intermolecular interactions, which impart n-type semiconducting properties. These properties are crucial for optoelectronic applications, with PDIs being highly sought after for their strong electron-accepting character and significant charge transport properties (Kozma & Catellani, 2013).

Organic Photonics and Electronics

The cyanated derivatives of perylene diimides, including diisobutyl perylene-3,9-dicarboxylate, have shown to be strong oxidants with absorption in the visible spectrum. These stable radical anions form chromophores, expanding the library of perylene derivatives employed as charge generators and carriers in molecular photonics and electronics. Their applications extend to roles as n-type organic semiconductors (Ahrens, Fuller, & Wasielewski, 2003).

Fluorescence Probes

Diisobutyl perylene-3,9-dicarboxylate derivatives have been explored as fluorescence probes due to their high photostability and intense fluorescence. These properties make them suitable for ratiometric analysis in variousscientific and analytical applications. For instance, some derivatives like 9-piperazine substituted perylene-3,4-dicarboximide show potential in the ratiometric detection of DNA, benefiting from changes in fluorescence emission intensities in response to varying conditions (Huang & Tam-Chang, 2011).

Liquid Crystalline Properties

Certain perylene diimide derivatives, such as polyoxyethylene-substituted perylene-3,4,9,10-tetracarboxyldiimides, exhibit liquid crystalline properties. These derivatives have significantly lower melting points and greater solubility in common solvents compared to other perylene diimide derivatives. Their unique physical and photophysical properties, including the ability to form highly crystalline phases, are of interest in electroactive and photovoltaic applications (Cormier & Gregg, 1998).

properties

IUPAC Name

bis(2-methylpropyl) perylene-3,9-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28O4/c1-17(2)15-33-29(31)25-13-11-23-20-8-6-10-22-26(30(32)34-16-18(3)4)14-12-24(28(20)22)19-7-5-9-21(25)27(19)23/h5-14,17-18H,15-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNJGHNUXCVDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=C2C3=C4C(=CC=C3)C(=CC=C4C5=C2C1=CC=C5)C(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062621
Record name Diisobutyl 3,9-perylenedicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisobutyl perylene-3,9-dicarboxylate

CAS RN

2744-50-5
Record name Fluorescent Yellow 8G
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URL https://commonchemistry.cas.org/detail?cas_rn=2744-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,9-Perylenedicarboxylic acid, 3,9-bis(2-methylpropyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002744505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,9-Perylenedicarboxylic acid, 3,9-bis(2-methylpropyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diisobutyl 3,9-perylenedicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisobutyl 3,9-perylenedicarboxylate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YD Yang, XL Chen, J Liang, JW Fang… - Journal of the …, 2023 - ACS Publications
Controllable solid-state transformations can provide a basis for novel functional materials. Herein, we report a series of solid-state systems that can be readily transformed between …
Number of citations: 4 pubs.acs.org
M Hollauf, PW Zach, SM Borisov, BJ Müller… - Journal of Materials …, 2017 - pubs.rsc.org
In this paper we introduce and compare different terpolymers comprising covalently attached sensitizer and emitter chromophores for the use as a light up-converting material via triplet–…
Number of citations: 11 pubs.rsc.org

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